2-(4-(4-((4-Fluorophenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol
Description
This compound is a pyrimidine derivative featuring a 4-fluorophenylamino substituent at position 4, a methyl group at position 6, and a nitro group at position 5 of the pyrimidine ring. A piperazine moiety is attached to position 2 of the pyrimidine core, with an ethanol group extending from the piperazine nitrogen. The nitro group introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions, while the piperazine-ethanol side chain could enhance solubility and target binding via hydrogen bonding.
Properties
IUPAC Name |
2-[4-[4-(4-fluoroanilino)-6-methyl-5-nitropyrimidin-2-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6O3/c1-12-15(24(26)27)16(20-14-4-2-13(18)3-5-14)21-17(19-12)23-8-6-22(7-9-23)10-11-25/h2-5,25H,6-11H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQBMJWBCOZSND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)CCO)NC3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-((4-Fluorophenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol typically involves multiple steps:
Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core. This can be achieved by reacting 4-fluoroaniline with 2,4,6-trichloropyrimidine under basic conditions to form 4-(4-fluorophenylamino)-2,6-dichloropyrimidine.
Nitration: The dichloropyrimidine intermediate is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 5-position, yielding 4-(4-fluorophenylamino)-6-methyl-5-nitropyrimidine.
Piperazine Introduction: The nitropyrimidine is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 2-(4-(4-((4-Fluorophenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperazin-1-yl)acetaldehyde or the corresponding carboxylic acid.
Reduction: 2-(4-(4-((4-Fluorophenyl)amino)-6-methyl-5-aminopyrimidin-2-yl)piperazin-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds containing the pyrimidine structure exhibit anticancer properties. The specific compound under review has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, studies have demonstrated that derivatives of similar structures can interfere with DNA replication and repair mechanisms, leading to apoptosis in cancer cells .
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Pyrimidine derivatives are known to possess antibacterial and antifungal properties. Investigations into related compounds have revealed efficacy against resistant strains of bacteria, indicating that the compound may serve as a lead for developing new antibiotics .
3. Neurological Applications
Piperazine derivatives are frequently explored for their neuropharmacological effects. The compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which could make it a candidate for treating neurological disorders such as depression or anxiety .
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of similar pyrimidine compounds on human breast cancer cells. The results indicated that the compounds induced cell cycle arrest and apoptosis through the activation of caspase pathways. The specific compound under discussion was highlighted for its potential to enhance the efficacy of existing chemotherapeutics .
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial resistance, researchers synthesized various piperazine derivatives and tested their activity against multi-drug resistant bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-(4-(4-((4-Fluorophenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the alteration of cellular pathways, resulting in therapeutic effects. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other pyrimidine-based derivatives, particularly those substituted with fluorophenyl groups, piperazine rings, and polar side chains. Below is a comparative analysis with key analogues:
Key Differences and Implications
Substituent Effects: The target compound’s 5-nitro group distinguishes it from analogues with amino (Compound 8e) or aminomethyl () substituents. Compound 8e’s quinolinylamino group introduces a planar aromatic system, which could improve DNA intercalation or protein binding compared to the target compound’s simpler fluorophenyl group .
Synthetic Accessibility :
- The target compound’s synthesis likely involves nitration at position 5 of the pyrimidine ring, a step requiring precise conditions to avoid over-oxidation. In contrast, Compound 8e was synthesized via a coupling reaction between piperazine derivatives and pre-functionalized pyrimidines (Method A, 57% yield) .
Crystallographic and Conformational Behavior: highlights that dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) influence molecular packing and hydrogen bonding.
Biological Target Specificity: While Compound 8e explicitly targets Type II NADH-dehydrogenase (a validated antimicrobial target), the target compound’s nitro group and ethanol side chain suggest divergent mechanisms, possibly involving redox-active pathways or kinase inhibition.
Biological Activity
The compound 2-(4-(4-((4-Fluorophenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol is a complex organic molecule with potential therapeutic applications. Understanding its biological activity is crucial for assessing its viability as a drug candidate. This article reviews the compound's biological properties, including its mechanism of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 323.25 g/mol |
| CAS Number | 606143-94-6 |
| Boiling Point | Not available |
| Solubility | Not specified |
The compound is believed to interact with various biological targets, primarily through inhibition of specific enzymes involved in cancer cell proliferation. Molecular docking studies suggest that it may bind effectively to the active sites of kinases and other relevant targets, potentially disrupting their function and leading to cell apoptosis.
Anticancer Activity
Recent studies have demonstrated that similar piperazine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to our target have shown efficacy against human breast cancer cells. The IC50 values for these compounds ranged from 18 µM to 57.3 µM, indicating moderate to potent activity against cancer cell lines .
In vitro studies indicated that compounds like 5e inhibited the catalytic activity of PARP1, a key enzyme in DNA repair mechanisms, enhancing apoptosis in cancer cells .
Case Studies
- Breast Cancer Inhibition : A study evaluated the effects of piperazine derivatives on MDA-MB-231 breast cancer cells, revealing that modifications in the chemical structure significantly influenced cytotoxicity. The most effective derivatives showed IC50 values as low as 27.6 µM .
- Kinase Inhibition : Molecular docking studies have highlighted that the compound could act as a kinase inhibitor, potentially affecting pathways critical for tumor growth and survival .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by various structural modifications:
- Fluorine Substitution : The presence of fluorine in the phenyl ring enhances lipophilicity, which may improve cellular uptake.
- Piperazine Ring : This moiety is crucial for biological activity, providing flexibility and enabling interactions with multiple targets.
Q & A
Q. Purity Optimization :
- Use column chromatography with gradients of ethyl acetate/hexane for intermediate purification.
- Recrystallization from ethanol or DCM/ether mixtures improves final product purity .
Basic: How can crystallographic data be utilized to confirm the molecular structure of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data Collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELX programs (SHELXD for phasing, SHELXL for refinement) to resolve intramolecular hydrogen bonds and dihedral angles between aromatic rings .
- Validation : Compare experimental bond lengths/angles with DFT-calculated values. For example, dihedral angles between the pyrimidine ring and fluorophenyl group should be ~12–86° .
Example Crystallographic Parameters (from analogous compounds):
| Parameter | Value |
|---|---|
| Dihedral angle (pyrimidine-Ph) | 12.8° ± 0.2° |
| Intramolecular H-bond (N–H⋯N) | 2.1 Å |
| Space group | Monoclinic, P2₁/c |
Advanced: What computational strategies can predict the compound’s reactivity and interaction with biological targets?
Answer:
- Reactivity Prediction :
- Use density functional theory (DFT) at the B3LYP/6-31G(d,p) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
- Apply Fukui indices to assess susceptibility to nitration or amination .
- Molecular Docking :
- Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the ethanol-piperazine moiety and π-π stacking with the fluorophenyl group .
Case Study : Analogous pyrimidine derivatives showed binding affinities (Kd = 0.5–5 µM) to tyrosine kinases via interactions with ATP-binding pockets .
Advanced: How can statistical experimental design optimize reaction yields in multi-step syntheses?
Answer:
Apply response surface methodology (RSM) or factorial design to identify critical variables:
- Factors : Temperature, solvent polarity, catalyst loading.
- Response Variables : Yield, purity.
Q. Example DOE Workflow :
Screening : Use a Plackett-Burman design to shortlist significant factors (e.g., solvent choice impacts yield by ±15%).
Optimization : Central composite design (CCD) refines conditions. For nitration steps, optimal temperatures range from 0–5°C to minimize byproducts .
Q. Spectroscopic Evidence :
- UV-Vis : λmax shifts from 280 nm (non-nitrated analog) to 320 nm due to nitro conjugation.
- NMR : Deshielding of C5 proton (δ = 8.9 ppm in DMSO-d6) .
Advanced: What strategies resolve contradictions in biological activity data for structurally similar analogs?
Answer:
- Meta-Analysis : Compare IC50 values across studies, controlling for assay conditions (e.g., ATP concentration in kinase assays).
- Structural Tweaks : Modify the ethanol-piperazine linker length to balance solubility (LogP) and target engagement. For example, replacing ethanol with PEG chains increases aqueous solubility by 3-fold but reduces cell permeability .
Case Study : A fluorophenyl-pyrimidine analog showed conflicting IC50 values (1 vs. 10 µM) in two studies due to differences in cell lines (HEK293 vs. HeLa). Normalizing data to cell viability controls resolved discrepancies .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro group-derived vapors.
- Spill Management : Neutralize with activated carbon and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
